N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Description
This compound is a 1,2-oxazole derivative with a carboxamide group at position 4, a methyl substituent at position 5, and a branched ethyl chain featuring 2-methoxy and 2-methylphenyl groups. The methoxy group enhances solubility, while the aromatic 2-methylphenyl moiety may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-6-4-5-7-12(10)14(19-3)9-16-15(18)13-8-17-20-11(13)2/h4-8,14H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSCTFIGORTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=C(ON=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that oxazole derivatives, including N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have demonstrated selective cytotoxicity against cancerous cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have highlighted its ability to reduce inflammation markers and inhibit pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
This compound has shown notable antioxidant activity. It can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential .
Case Study 2: Anti-inflammatory Effects
In vivo studies have reported that this compound significantly reduced paw edema in animal models when compared to standard anti-inflammatory drugs like Indomethacin, showcasing its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound shares a 1,2-oxazole-carboxamide backbone with analogs such as 5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898497-51-3) . Key distinctions include:
Physicochemical Properties (Hypothetical Analysis)
The diazenyl group in the analog may reduce metabolic stability compared to the target compound, as azo bonds are prone to reductive cleavage in vivo. Conversely, the target’s methoxy-ethyl chain could improve bioavailability through enhanced membrane permeability.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- Structure : The compound features an oxazole ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory responses and other physiological processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could lead to reduced production of prostaglandins, mediating inflammation and pain.
- Modulation of Neurotransmitter Systems : There is evidence indicating that the compound may interact with neurotransmitter receptors, potentially influencing mood and anxiety levels.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects. The compound was administered at varying doses (50 mg/kg and 100 mg/kg), resulting in a dose-dependent decrease in edema, with the higher dose achieving an approximate 70% reduction compared to control groups.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Bacillus subtilis, indicating moderate antibacterial activity that warrants further exploration for potential therapeutic applications.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. Acute toxicity studies indicated an LD50 greater than 2000 mg/kg in rodent models, suggesting low toxicity levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE, and how can researchers optimize yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
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Oxazole ring formation : Cyclization of precursors like β-keto esters or nitriles under acidic conditions.
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Substitution reactions : Introduction of the methoxy group via nucleophilic substitution (e.g., NaOMe in methanol at 60°C) .
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Amidation : Coupling of the oxazole-carboxylic acid intermediate with the amine moiety using coupling agents like EDCI/HOBt in DMF .
- Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-mediated cross-coupling for aryl groups) significantly impact yield. Purity can be improved via recrystallization or column chromatography.
Step Reaction Type Reagents/Conditions Yield Range Reference 1 Cyclization Chloroacetone, NH₄OAc, reflux 60-75% 2 Methoxylation NaOMe, MeOH, 60°C 80-90% 3 Amidation EDCI, HOBt, DMF, RT 70-85%
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, oxazole, and ethylphenyl group positions.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays) .
- Key Data : Distinct ¹H NMR signals for methoxy protons (~δ 3.3 ppm) and oxazole ring protons (~δ 6.5-7.0 ppm).
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
- Enzyme inhibition studies : Target-specific assays (e.g., COX-2 for anti-inflammatory activity).
- Dose-response curves : Establish IC₅₀ values to compare potency with analogs.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Variability in compound purity : Strict QC protocols (e.g., HPLC ≥98%) are critical.
- Assay conditions : Standardize pH, temperature, and cell culture media.
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
- Case Study : If anti-inflammatory activity diverges between studies, re-test under controlled conditions with a reference inhibitor (e.g., celecoxib) .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Solvent selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Catalytic systems : Enantioselective catalysis (e.g., chiral Pd complexes) for stereocontrol.
- Scale-up challenges : Monitor exothermic reactions (e.g., amidation) via inline FTIR or calorimetry .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
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Functional group modification : Synthesize analogs (e.g., replace 2-methylphenyl with fluorophenyl) .
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Biological testing : Compare IC₅₀ values across analogs to identify critical moieties.
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Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .
Analog Modification Biological Activity (IC₅₀) SAR Insight Reference 2-Fluorophenyl 12 nM (COX-2 inhibition) Fluorine enhances potency Ethoxy substitution 45 nM (Anticancer) Methoxy critical for PK
Q. What in vivo study design considerations are critical for evaluating pharmacokinetics (PK)?
- Methodological Answer :
- ADME profiling : Assess bioavailability, half-life, and metabolite formation (e.g., LC-MS/MS for plasma analysis).
- Dosing regimen : Use PK/PD modeling to determine optimal dose frequency.
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in animal models .
Data Contradiction Analysis Example
Issue : Conflicting reports on antibacterial activity (MIC: 2 µg/mL vs. >50 µg/mL).
Resolution Steps :
Verify compound purity and storage conditions (degradation may reduce potency).
Re-test using standardized CLSI broth microdilution protocols.
Compare with structurally similar compounds to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
